PL1601

Description

Properties

CAS No. |

2126805-05-6 |

|---|---|

Molecular Formula |

C66H83N9O18S |

Molecular Weight |

1322.5 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |

InChI |

InChI=1S/C66H83N9O18S/c1-39(2)59(71-58(76)38-89-26-25-88-24-21-68-94(84,85)72-65(82)92-37-50-46-15-11-8-9-12-16-47(46)50)61(78)69-42(5)60(77)70-44-19-17-43(18-20-44)36-93-66(83)75-52-32-57(55(87-7)30-49(52)63(80)74-35-41(4)28-53(74)64(75)81)91-23-14-10-13-22-90-56-31-51-48(29-54(56)86-6)62(79)73-34-40(3)27-45(73)33-67-51/h17-20,29-35,39,42,45-47,50,53,59,64,68,81H,10-16,21-28,36-38H2,1-7H3,(H,69,78)(H,70,77)(H,71,76)(H,72,82)/t42-,45-,46-,47+,50?,53-,59-,64-/m0/s1 |

InChI Key |

GYWJLJHLCOVBNB-KTOQVBSHSA-N |

Isomeric SMILES |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8[C@H]9[C@@H]8CCC#CCC9)OC |

Canonical SMILES |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8C9C8CCC#CCC9)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling PL1601: A Technical Guide to its Chemical Structure, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PL1601, a critical component of the antibody-drug conjugate (ADC) 3A4-PL1601. This document details its chemical architecture, mechanism of action through the DNA damage response pathway, and summarizes key preclinical data. Experimental methodologies are outlined to provide a comprehensive understanding of its evaluation.

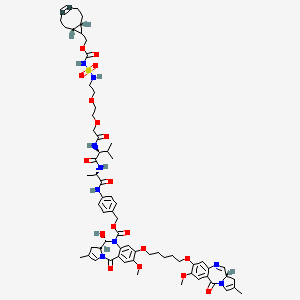

Chemical Structure of this compound

This compound is not a standalone entity but a sophisticated linker-payload system designed for targeted delivery within an antibody-drug conjugate. It is comprised of three key components: a potent cytotoxic agent, a cleavable linker, and a proprietary spacer technology.

The constituent parts of this compound are:

-

SG3199: A highly potent pyrrolobenzodiazepine (PBD) dimer, which functions as the cytotoxic payload. PBD dimers are a class of DNA-alkylating agents that form covalent bonds in the minor groove of DNA.[1] SG3199 specifically creates DNA interstrand cross-links, a form of damage that is particularly difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.[2][3]

-

Valine-Alanine (Val-Ala) Linker: This dipeptide serves as a cleavable linker.[4][5] It is designed to be stable in the bloodstream, minimizing premature release of the toxic payload.[6] Upon internalization of the ADC into a target cancer cell, the Val-Ala linker is cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[5][7] This enzymatic cleavage ensures the specific release of SG3199 within the intended cellular environment.[5]

-

HydraSpace™ Technology: This is a polar spacer technology incorporated into the linker system.[4] The HydraSpace™ technology is designed to improve the physicochemical properties of the ADC, such as manufacturability and stability.[8][9] It can also enhance the therapeutic index, especially when working with hydrophobic payloads like PBD dimers.[10][11]

The following diagram illustrates the conceptual assembly of the 3A4-PL1601 antibody-drug conjugate.

Signaling Pathway: Mechanism of Action

The cytotoxic activity of this compound is mediated by its payload, SG3199, which is a DNA cross-linking agent.[2][3] Upon release within the cancer cell, SG3199 binds to the minor groove of DNA and forms interstrand cross-links.[1] This severe DNA damage triggers the DNA Damage Response (DDR) pathway, a network of cellular processes that detect and repair DNA lesions.

In cancer cells, which often have compromised DDR pathways, the extensive and persistent DNA cross-links induced by SG3199 overwhelm the repair machinery. This leads to replication fork collapse, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[12] Studies have shown that cells deficient in certain DNA repair proteins, such as ERCC1, exhibit increased sensitivity to SG3199.[2][3] The ATR/CHK1 signaling cascade is a key component of the DDR pathway activated by this type of DNA damage.[12]

The signaling cascade initiated by SG3199 is depicted below.

References

- 1. adcreview.com [adcreview.com]

- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. adctmedical.com [adctmedical.com]

- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]

- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synaffix.com [synaffix.com]

- 10. Synaffix Enters License Agreement with Amgen to Build Next Generation ADCs | BioGeneration Ventures [biogenerationventures.com]

- 11. Synaffix Sees Competitive Early In Vivo Data from ADCs Based on Proprietary Exatecan Linker-Payload - BioSpace [biospace.com]

- 12. aacrjournals.org [aacrjournals.org]

Unveiling the Mechanism of Action of PL1601: A Technical Guide for Oncology Professionals

A Deep Dive into the Preclinical Power of 3A4-PL1601, a Novel Antibody-Drug Conjugate Targeting KAAG1-Expressing Malignancies

This technical guide offers an in-depth exploration of the mechanism of action of PL1601, a potent pyrrolobenzodiazepine (PBD) dimer-based cytotoxic payload, as utilized in the antibody-drug conjugate (ADC) 3A4-PL1601. Designed for researchers, scientists, and drug development professionals in the field of oncology, this document synthesizes the available preclinical data to illuminate the therapeutic potential and molecular workings of this novel ADC.

Core Mechanism of Action: A Tripartite Approach to Tumor Cell Cytotoxicity

The therapeutic strategy of 3A4-PL1601 is predicated on a highly targeted delivery of the cytotoxic agent this compound to cancer cells expressing the Kidney-associated antigen 1 (KAAG1). The mechanism can be dissected into three key stages: selective binding and internalization, lysosomal trafficking and payload release, and DNA damage-induced apoptosis.

1. Selective Targeting of KAAG1-Expressing Cancer Cells: The journey of 3A4-PL1601 begins with the high-affinity binding of its humanized antibody component, 3A4, to the KAAG1 protein present on the surface of malignant cells.[1] KAAG1 is an attractive therapeutic target due to its high and selective expression in various cancers, with restricted expression in healthy tissues.[1] This targeted binding is the crucial first step that minimizes off-target toxicity and concentrates the therapeutic agent at the tumor site.

2. Internalization and Lysosomal Processing: Following binding, the entire ADC-antigen complex is rapidly internalized by the cancer cell and co-localizes with LAMP-1, a lysosomal marker.[1] Within the acidic environment of the lysosome, the valine-alanine cleavable linker, a component of the this compound payload system, is proteolytically cleaved. This releases the active PBD dimer cytotoxin, SG3199, into the cytoplasm.[1] The this compound designation encompasses the linker and the PBD dimer payload. The site-specific conjugation of this compound to the 3A4 antibody is achieved using GlycoConnectTM technology, resulting in a drug-to-antibody ratio (DAR) of approximately 2.[2]

3. DNA Alkylation and Apoptosis Induction by SG3199: Once liberated, the PBD dimer SG3199, the active component of this compound, travels to the nucleus. PBD dimers are a class of highly potent DNA-damaging agents that bind to the minor groove of DNA and form covalent adducts, leading to interstrand cross-links. This distortion of the DNA helix obstructs critical cellular processes such as DNA replication and transcription, ultimately triggering the apoptotic cascade and resulting in cancer cell death.

Quantitative Preclinical Data Summary

The preclinical evaluation of 3A4-PL1601 has demonstrated its potent and specific anti-tumor activity. The following tables summarize the key quantitative findings from in vivo and pharmacokinetic studies.

Table 1: In Vivo Anti-Tumor Efficacy of 3A4-PL1601

| Xenograft Model | Treatment Dose (Single Dose) | Outcome | Study Duration (Days) |

| MDA-MB-231 (TNBC) | 0.6 mg/kg | 4/8 partial responders, 3/8 complete responders (2 tumor-free survivors) | 59 |

| SN12C (Renal Cell Carcinoma) | 0.3 mg/kg | Dose-dependent anti-tumor activity | 60 |

| SN12C (Renal Cell Carcinoma) | 0.6 mg/kg | Dose-dependent anti-tumor activity | 60 |

| SN12C (Renal Cell Carcinoma) | 1 mg/kg | Sustained tumor growth control, 2/8 partial responders | 60 |

Data sourced from AACR Annual Meeting 2019 abstract.[1]

Table 2: Pharmacokinetic and Tolerability Profile of 3A4-PL1601

| Species | Cross-Reactivity | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |

| Rat | Non-cross-reactive | 1 mg/kg | ~ 8 days |

| Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg | ~ 6 days |

Data sourced from preclinical characterization study.[1][2]

Detailed Experimental Protocols

The preclinical characterization of 3A4-PL1601 involved a series of in vitro and in vivo experiments to ascertain its binding affinity, cytotoxicity, anti-tumor efficacy, and safety profile.

In Vitro Assays

-

Cell Binding Assays: Standard flow cytometry was employed to conduct antibody titration cell binding experiments, confirming the specific binding of the 3A4 antibody to KAAG1-expressing cancer cells.[2]

-

Cytotoxicity Assays: The in vitro cytotoxicity of 3A4-PL1601 was determined using CellTiter-Glo® Luminescent Cell Viability Assays (Promega).[2] This assay measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. The potency of 3A4-PL1601 was compared against an isotype-control ADC in a panel of human cancer cell lines with varying levels of KAAG1 expression. Potent cytotoxicity was observed in KAAG1-expressing cell lines, while the activity was significantly reduced in KAAG1-negative cell lines.[1][3]

In Vivo Xenograft Studies

-

Animal Models: Human cancer xenograft models were established using cell lines such as the triple-negative breast cancer-derived MDA-MB-231 and the human renal cell carcinoma-derived SN12C, both of which express KAAG1.[1]

-

Treatment and Monitoring: Mice bearing established tumors were treated with a single dose of 3A4-PL1601, a vehicle control, or an isotype control ADC.[1] Tumor growth was monitored over a period of approximately 60 days. Efficacy was assessed by measuring tumor volume and identifying partial and complete responders.[1]

Pharmacokinetic Analysis

-

Study Design: Pharmacokinetic studies were conducted in both rats (a non-cross-reactive species) and cynomolgus monkeys (a cross-reactive species) to evaluate the stability and pharmacokinetic profile of 3A4-PL1601.[1][2]

-

Bioanalytical Method: The quantitation of total antibody (both conjugated and unconjugated) was performed using an electrochemiluminescence immunoassay (ECLIA).[2] This assay utilized a biotinylated anti-human IgG-Fc antibody for capture and a sulfotag-conjugated anti-human IgG-Fc antibody for detection.[2] Pharmacokinetic parameters were determined using a non-compartmental analysis.[2]

Visualizing the Molecular and Experimental Landscape

To further elucidate the complex processes involved in the mechanism of action and experimental evaluation of 3A4-PL1601, the following diagrams have been generated.

Caption: Mechanism of action of the 3A4-PL1601 antibody-drug conjugate.

Caption: Preclinical experimental workflow for 3A4-PL1601 evaluation.

References

Unraveling the Core of PL1601: A Technical Guide to the HydraSpace™ Linker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the PL1601 linker-payload, with a specific focus on its core component, the innovative HydraSpace™ technology. This compound is a critical component of the antibody-drug conjugate (ADC) 3A4-PL1601, a promising therapeutic agent in development. This document will delve into the quantitative data from pre-clinical studies, detail the experimental protocols, and provide visualizations of the key mechanisms and workflows.

Introduction to 3A4-PL1601: A Targeted Approach

3A4-PL1601 is an antibody-drug conjugate composed of three key elements:

-

3A4: A humanized IgG1 antibody that specifically targets the Kidney-associated antigen 1 (KAAG1), a tumor-associated antigen with restricted expression in normal tissues.[1]

-

This compound: A linker-payload system that comprises the HydraSpace™ spacer, a cleavable valine-alanine linker, and the potent pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199.[1][2]

-

GlycoConnect™ Technology: A site-specific conjugation method used to attach the this compound linker-payload to the 3A4 antibody, resulting in a homogenous ADC with a drug-to-antibody ratio (DAR) of approximately 2.[1]

The HydraSpace™ technology is a pivotal component, designed as a compact and highly polar spacer that enhances the stability and solubility of the ADC, thereby improving its therapeutic index.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from pre-clinical studies of 3A4-PL1601.

Table 1: In Vivo Efficacy of 3A4-PL1601 in Xenograft Models.[2]

| Xenograft Model | Cancer Type | Treatment Dose (Single IV) | Outcome |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.6 mg/kg | 4/8 Partial Responders (PR), 3/8 Complete Responders (CR), 2 tumor-free survivors at day 59 |

| SN12C | Human Renal Cell Carcinoma | 0.3 mg/kg | Dose-dependent anti-tumor activity |

| SN12C | Human Renal Cell Carcinoma | 0.6 mg/kg | Dose-dependent anti-tumor activity |

| SN12C | Human Renal Cell Carcinoma | 1 mg/kg | Sustained tumor growth control, 2/8 Partial Responders (PR) at day 60 |

Table 2: Pharmacokinetic Profile of 3A4-PL1601.[1]

| Species | Cross-Reactivity | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |

| Rat | Non-cross-reactive | 1 mg/kg | ~ 8 days |

| Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg | ~ 6 days |

Experimental Protocols

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of 3A4-PL1601 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]

-

Cell Seeding: A panel of human cancer cell lines with varying levels of KAAG1 expression were seeded in 96-well plates.

-

Treatment: Cells were treated with serial dilutions of 3A4-PL1601 or an isotype-control ADC.

-

Incubation: Plates were incubated for a specified period.

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal was measured using a plate reader, and the data was analyzed to determine the concentration of ADC that causes 50% inhibition of cell growth (IC50).

In Vivo Anti-Tumor Activity in Xenograft Models

The in vivo efficacy of 3A4-PL1601 was evaluated in mouse xenograft models.[1][2]

-

Animal Models: Athymic nude mice were used for the MDA-MB-231 xenograft model, and CB.17 SCID mice were used for the SN12C xenograft model.[1]

-

Tumor Implantation: Human cancer cells (MDA-MB-231 or SN12C) were subcutaneously implanted into the mice.

-

Treatment: Once the tumors reached a specified size, mice were treated with a single intravenous (i.v.) dose of 3A4-PL1601, an isotype control ADC, or a vehicle control.

-

Tumor Volume Measurement: Tumor size was measured at regular intervals using calipers, and tumor volume was calculated.

-

Data Analysis: Tumor growth inhibition was assessed by comparing the tumor volumes in the treated groups to the control group. The number of partial and complete responses was also recorded.

Pharmacokinetic Analysis

Pharmacokinetic studies were conducted in rats and cynomolgus monkeys to evaluate the stability and clearance of 3A4-PL1601.[1]

-

Dosing: A single dose of 3A4-PL1601 was administered intravenously to the animals.

-

Sample Collection: Blood samples were collected at various time points after administration.

-

Quantification of Total Antibody: The concentration of total antibody (conjugated and unconjugated) in the serum samples was quantified using an electrochemiluminescence immunoassay (ECLIA). This assay utilized a biotinylated anti-human IgG-Fc antibody for capture and a sulfotag-conjugated anti-human IgG-Fc antibody for detection.

-

Pharmacokinetic Parameter Calculation: The pharmacokinetic parameters, including the maximum tolerated dose (MTD) and half-life (t1/2), were calculated from the concentration-time data.

Visualizations

Mechanism of Action of 3A4-PL1601

Caption: Mechanism of action of the 3A4-PL1601 ADC.

In Vivo Xenograft Study Workflow

References

- 1. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. researchgate.net [researchgate.net]

- 4. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for PL1601-Based Antibody-Drug Conjugates: A Technical Guide

This technical guide provides an in-depth overview of the target identification, mechanism of action, and preclinical evaluation of antibody-drug conjugates (ADCs) utilizing the PL1601 payload. The focus is on the ADC known as 3A4-PL1601, a promising therapeutic candidate for various solid tumors.

Introduction to Antibody-Drug Conjugates and this compound

Antibody-drug conjugates are a class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1][2][3] This is achieved by linking a monoclonal antibody (mAb), which selectively binds to a tumor-associated antigen, to a cytotoxic payload via a chemical linker.[2][3] The this compound payload consists of the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199, a valine-alanine cleavable linker, and Hydraspace™ technology.[4][5][6] This guide will focus on the identification and validation of the target for an ADC that utilizes this payload, 3A4-PL1601.

Target Identification: Kidney-Associated Antigen 1 (KAAG1)

The designated target for the 3A4-PL1601 ADC is Kidney-Associated Antigen 1 (KAAG1).[4][7]

2.1. Characteristics of KAAG1

KAAG1 is an 84-amino acid protein that was initially identified from a renal carcinoma cell line.[4][5][6] Subsequent research using sensitive subtractive cloning technology identified KAAG1 as a novel tumor-associated antigen.[4][5][6] A key feature that makes KAAG1 an attractive target for ADC development is its expression profile: it is highly expressed in a significant percentage of various cancers while having restricted expression in normal, healthy tissues.[4][5][6]

2.2. Expression in Malignancies

High expression of KAAG1 has been noted in several types of solid tumors with high unmet medical needs, including:

-

Castration-resistant prostate cancer[4]

This selective overexpression on cancer cells provides a therapeutic window for targeted delivery of a cytotoxic payload.[1]

2.3. Internalization of KAAG1

For an ADC to be effective, the target antigen must be internalized by the cancer cell upon antibody binding.[2][8] The humanized antibody 3A4, which is the antibody component of 3A4-PL1601, has been shown to bind to KAAG1 expressed on the surface of cancer cells.[5][6] Following binding, the ADC-antigen complex is rapidly internalized and co-localizes with LAMP-1, a lysosomal marker, confirming that the target is efficiently transported to the cellular compartment where the cytotoxic payload can be released.[5][6][7]

The 3A4-PL1601 Antibody-Drug Conjugate

3A4-PL1601 is an ADC composed of three main components:

-

Monoclonal Antibody: 3A4, a humanized IgG1 antibody that specifically targets human KAAG1.[4][5][6]

-

Linker: A site-specific conjugation using GlycoConnect™ technology attaches the payload to the antibody.[4][5][6] The linker itself is a valine-alanine cleavable linker, designed to be stable in circulation and release the payload within the lysosome of the target cell.[4][5][6]

-

Payload: this compound, which contains the PBD dimer cytotoxin SG3199.[4][5][6] PBD dimers are a class of DNA-interactive agents that cause cell death.

The resulting ADC has a drug-to-antibody ratio (DAR) of approximately 2.[4]

Mechanism of Action

The mechanism of action for 3A4-PL1601 follows a multi-step process typical of ADCs, designed for targeted cell killing.

Preclinical Data Summary

Preclinical studies have demonstrated the potent and specific anti-tumor activity of 3A4-PL1601 both in vitro and in vivo.[4][5][6]

5.1. In Vitro Cytotoxicity

3A4-PL1601 showed potent and targeted cytotoxicity against a panel of KAAG1-expressing solid cancer cell lines.[4] Its activity was significantly reduced in a KAAG1-negative cell line, highlighting its target specificity.[4]

| Cell Line | Cancer Type | KAAG1 Expression | In Vitro Potency |

| MDA-MB-231 | Triple-Negative Breast Cancer | Positive | Potent |

| SN12C | Renal Cell Carcinoma | Positive | Potent |

| Various | Other Solid Cancers | Positive | Potent |

| Control | Not Specified | Negative | Reduced Potency |

5.2. In Vivo Anti-Tumor Efficacy

Single, low doses of 3A4-PL1601 demonstrated potent and durable anti-tumor efficacy in xenograft models of breast and renal cancer.[4]

| Xenograft Model | Cancer Type | Treatment Dose (Single IV) | Outcome |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.6 mg/kg | 4/8 partial responders, 3/8 complete responders (2 tumor-free at day 59). No activity observed in vehicle or isotype control groups.[5][6] |

| SN12C | Renal Cell Carcinoma | 0.3, 0.6, 1 mg/kg | Dose-dependent anti-tumor activity. At 1 mg/kg, sustained tumor growth control and 2/8 partial responders at day 60.[5][6] |

5.3. Pharmacokinetics and Tolerability

Pharmacokinetic (PK) and tolerability studies were conducted in rats and cynomolgus monkeys.

| Species | Cross-Reactivity | Maximum Tolerated Dose (MTD) | Half-life (t½) |

| Rat (Sprague-Dawley) | Non-cross-reactive | 1 mg/kg | ~8 days |

| Cynomolgus Monkey | Cross-reactive | 0.8 mg/kg | ~6 days |

Data sourced from preclinical characterization studies.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ADCs. The following protocols were utilized in the preclinical characterization of 3A4-PL1601.

6.1. Target Binding Assessment

-

Method: Standard Flow Cytometry.

-

Protocol:

-

Cancer cell lines (both KAAG1-positive and KAAG1-negative) are harvested and washed.

-

Cells are incubated with serial dilutions of the 3A4 antibody or an isotype control antibody.

-

A fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data is analyzed to determine the binding affinity and specificity of the 3A4 antibody to KAAG1 on the cell surface.[4]

-

6.2. In Vitro Cytotoxicity Assay

-

Method: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Protocol:

-

KAAG1-expressing and non-expressing cancer cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of 3A4-PL1601 or an isotype-control ADC.

-

After a set incubation period (e.g., 72-96 hours), CellTiter-Glo® reagent is added to the wells.

-

The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Luminescence is read using a plate reader, and dose-response curves are generated to calculate IC50 values.[4]

-

6.3. In Vivo Xenograft Studies

-

Method: Subcutaneous Tumor Xenograft Model.

-

Protocol:

-

Human cancer cells (e.g., MDA-MB-231 or SN12C) are injected subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumors are allowed to grow to a predetermined size.

-

Mice are randomized into treatment groups (e.g., vehicle control, isotype control ADC, 3A4-PL1601 at various doses).

-

The ADC is administered intravenously (i.v.) as a single dose.

-

Tumor volume and body weight are measured regularly for the duration of the study (e.g., 60 days).

-

Efficacy is evaluated based on tumor growth inhibition, partial responses (PR), and complete responses (CR).[4][5][6]

-

6.4. Pharmacokinetic Analysis

-

Method: Enzyme-Linked Competitive Ligand-Binding Immunoassay (ECLIA).

-

Protocol:

-

3A4-PL1601 is administered to animals (rats or cynomolgus monkeys).

-

Serum samples are collected at various time points post-administration.

-

For total antibody quantification, microplates are coated with a biotinylated anti-human IgG-Fc capture antibody.

-

Serum samples are added, followed by a detection antibody (anti-human IgG-Fc conjugated to a sulfotag).

-

The plate is read on an ECLIA platform to determine the concentration of the ADC over time.

-

PK parameters such as half-life (t½), clearance, and volume of distribution are calculated using non-compartmental analysis.[4]

-

Logical Relationship of ADC Components

The efficacy of 3A4-PL1601 is dependent on the synergistic function of its three core components.

Conclusion

KAAG1 has been identified and validated as a suitable target for the development of ADCs for treating KAAG1-expressing tumors.[4] The ADC 3A4-PL1601, which targets KAAG1 and utilizes the this compound payload system, has demonstrated potent and specific anti-tumor activity in preclinical models.[5][6] It was shown to be stable and well-tolerated in cynomolgus monkeys, warranting further development of this ADC into clinical trials.[5][6] The comprehensive preclinical data supports KAAG1 as a promising therapeutic target for advanced solid tumors.

References

- 1. ascopubs.org [ascopubs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adctmedical.com [adctmedical.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. adcreview.com [adcreview.com]

- 8. almacgroup.com [almacgroup.com]

Early-Stage Efficacy of PL1601: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on the efficacy of PL1601, a key component of the antibody-drug conjugate (ADC) 3A4-PL1601. This document details the pre-clinical data, experimental methodologies, and the underlying mechanism of action, with a focus on quantitative data and detailed protocols to support further research and development in oncology.

Core Component: this compound and its Payload SG3199

This compound is a linker-payload combination designed for targeted delivery to cancer cells. It comprises a valine-alanine cleavable linker and the highly potent pyrrolobenzodiazepine (PBD) dimer, SG3199.[1] The ADC, 3A4-PL1601, utilizes a humanized IgG1 antibody (3A4) that targets Kidney-associated antigen 1 (KAAG1), a tumor-associated antigen expressed in a high percentage of ovarian, triple-negative breast, and castration-resistant prostate cancers.[1] The drug-to-antibody ratio (DAR) of 3A4-PL1601 is approximately 2.[1]

In Vitro Efficacy

The cytotoxic activity of the this compound payload, SG3199, has been evaluated across a broad range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of SG3199

SG3199 has demonstrated potent picomolar cytotoxic activity against a panel of 38 human solid tumor and hematological cancer cell lines, with a mean GI50 (the concentration causing 50% growth inhibition) of 151.5 pM.[2][3] Hematological cell lines were generally more sensitive to SG3199 than solid tumor cell lines.[2][4]

| Cell Line Category | Number of Cell Lines | GI50 Range | Mean GI50 | Median GI50 |

| Hematological | 17 | 0.79 pM - 158.6 pM | 31.76 pM | 14.8 pM |

| Solid Tumor | 21 | 38.7 pM - 1.05 nM | 248.36 pM | 157 pM |

In Vivo Efficacy

The anti-tumor activity of 3A4-PL1601 has been demonstrated in preclinical xenograft models of triple-negative breast cancer (MDA-MB-231) and renal cell carcinoma (SN12C).

Quantitative Data: In Vivo Efficacy of 3A4-PL1601

In the MDA-MB-231 xenograft model, a single intravenous dose of 0.6 mg/kg of 3A4-PL1601 resulted in significant anti-tumor activity, with 4 out of 8 mice showing partial responses and 3 out of 8 showing complete responses. Two of the complete responders remained tumor-free at the end of the 59-day study.[5] In the SN12C xenograft model, single doses of 0.3, 0.6, or 1 mg/kg showed potent and dose-dependent anti-tumor activity. The highest dose of 1 mg/kg led to sustained tumor growth control, with 2 out of 8 mice achieving partial responses by day 60.[5]

| Xenograft Model | Treatment | Dose | Observation |

| MDA-MB-231 | 3A4-PL1601 | 0.6 mg/kg (single dose) | 4/8 Partial Response, 3/8 Complete Response (2 tumor-free survivors at day 59) |

| SN12C | 3A4-PL1601 | 0.3, 0.6, 1 mg/kg (single dose) | Dose-dependent tumor growth inhibition; 2/8 Partial Response at 1 mg/kg at day 60 |

Pharmacokinetics

Pharmacokinetic studies of 3A4-PL1601 have been conducted in rats and cynomolgus monkeys.

Quantitative Data: Pharmacokinetic Parameters of 3A4-PL1601

| Species | Maximum Tolerated Dose (MTD) | Half-life (t1/2) |

| Rat (non-cross-reactive) | 1 mg/kg | ~8 days |

| Cynomolgus Monkey (cross-reactive) | 0.8 mg/kg | ~6 days |

Mechanism of Action: DNA Damage Response Pathway

The cytotoxic payload of this compound, SG3199, is a DNA cross-linking agent that binds to the minor groove of DNA, forming interstrand cross-links.[3] This leads to the activation of the DNA Damage Response (DDR) pathway, resulting in G2/M cell cycle arrest and ultimately, apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines the determination of the cytotoxic activity of SG3199 or 3A4-PL1601 against adherent cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells, then resuspend in appropriate culture medium to the desired concentration.

-

Seed cells into 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of medium.

-

Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of SG3199 or 3A4-PL1601 in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plates for a period equivalent to three cell doubling times.[6]

-

-

Cell Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI50 values by fitting the data to a four-parameter logistic curve using appropriate software.

-

In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of 3A4-PL1601 in a subcutaneous xenograft mouse model.

-

Animal Model and Tumor Cell Implantation:

-

Use female athymic nude mice, 6-8 weeks old.

-

Harvest cancer cells (e.g., MDA-MB-231) during the exponential growth phase.

-

Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by caliper measurements two to three times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Administer 3A4-PL1601 intravenously (i.v.) via the tail vein at the desired single or multiple dose schedule.

-

The control groups should include a vehicle control and an isotype control ADC.[1]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot mean tumor volume ± SEM for each group over time.

-

Calculate the percent tumor growth inhibition (%TGI).

-

Perform statistical analysis to determine the significance of the anti-tumor effect compared to control groups.

-

References

- 1. adctmedical.com [adctmedical.com]

- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. OUH - Protocols [ous-research.no]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

In-depth Technical Guide to the Novelty of PL1601 Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the novel compound PL1601, a key component of the antibody-drug conjugate (ADC) 3A4-PL1601. The novelty of 3A4-PL1601 lies in its targeted delivery of a potent cytotoxic payload to cancer cells expressing the Kidney-associated antigen 1 (KAAG1), a tumor-associated antigen with restricted expression in normal tissues. This guide details the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of 3A4-PL1601, supported by detailed experimental protocols and quantitative data. The innovative combination of a highly specific monoclonal antibody, advanced linker technology, and a potent pyrrolobenzodiazepine (PBD) dimer payload establishes 3A4-PL1601 as a promising therapeutic candidate for KAAG1-expressing malignancies.

Introduction to 3A4-PL1601

3A4-PL1601 is an antibody-drug conjugate developed by ADC Therapeutics for the treatment of advanced solid tumors, including platinum-resistant ovarian cancer and triple-negative breast cancer.[1] It is composed of three key components:

-

3A4 Antibody: A humanized monoclonal antibody that specifically targets the Kidney-associated antigen 1 (KAAG1).[1]

-

This compound Payload-Linker: This consists of the PBD dimer cytotoxin SG3199, a valine-alanine cleavable linker, and the HydraSpace™ spacer technology.[1][2]

-

GlycoConnect™ Conjugation Technology: A site-specific conjugation method that ensures a uniform drug-to-antibody ratio (DAR) of approximately 2.[1][2]

Mechanism of Action

The targeted anti-tumor activity of 3A4-PL1601 is achieved through a multi-step process:

-

Target Binding: The 3A4 antibody component of the ADC selectively binds to KAAG1 expressed on the surface of cancer cells.[1]

-

Internalization: Upon binding, the 3A4-PL1601 complex is internalized by the cancer cell and traffics to the lysosome. The antibody has been shown to co-localize with the lysosomal marker LAMP-1.[1]

-

Payload Release: Within the lysosome, the valine-alanine linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload, SG3199.[1]

-

DNA Cross-linking: The released SG3199, a PBD dimer, travels to the nucleus and binds to the minor groove of DNA, forming highly cytotoxic interstrand cross-links.[3][4][5][6][7][8]

-

Apoptosis: The formation of these DNA cross-links disrupts essential cellular processes, leading to cell cycle arrest and ultimately, apoptosis of the cancer cell.[1]

The Target: Kidney-Associated Antigen 1 (KAAG1)

KAAG1 is an 84 amino acid protein that has been identified as a novel tumor-associated antigen.[4] Its expression is high in a significant percentage of ovarian tumors, triple-negative breast cancers (TNBCs), and castration-resistant prostate cancer, while being restricted in normal tissues, making it an attractive target for ADC therapy.[4] At present, the specific downstream signaling pathway of KAAG1 in cancer cells is not well-documented in publicly available resources.

The Payload: SG3199 - A Potent PBD Dimer

SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a highly efficient DNA cross-linking agent.[3][4][5] PBD dimers bind in the minor groove of DNA with a preference for 5'-purine-guanine-purine sequences and form a covalent bond with the exocyclic amino group of guanine bases on opposite DNA strands.[7] This interstrand cross-linking is difficult for cancer cells to repair and is a highly lethal form of DNA damage.[7]

Caption: Mechanism of action of the 3A4-PL1601 ADC.

Innovative Technology Platforms

The novelty of 3A4-PL1601 is further enhanced by the sophisticated technologies employed in its design and construction.

GlycoConnect™ Site-Specific Conjugation

GlycoConnect™ is a chemoenzymatic technology that enables the site-specific attachment of the payload to the antibody's native glycan, ensuring a homogenous ADC with a defined DAR.[2][9] This method avoids the heterogeneity and potential for altered antibody function associated with random conjugation methods.[2] The process involves two main steps:

-

Enzymatic Remodeling: The antibody's glycan is trimmed and tagged with an azide group.[2]

-

Click Chemistry: The payload, modified with a bicyclononyne (BCN) group, is then attached via copper-free click chemistry.[2]

References

- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of… [ouci.dntb.gov.ua]

- 2. Enzymatic glycan remodeling–metal free click (GlycoConnect™) provides homogenous antibody-drug conjugates with improved stability and therapeutic index without sequence engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.fo [pure.fo]

- 4. adctmedical.com [adctmedical.com]

- 5. promega.com [promega.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lonza.com [lonza.com]

In-Depth Technical Guide: The Role of PL1601 in Targeted Cancer Therapy

This technical guide provides a comprehensive overview of PL1601, a key component of the antibody-drug conjugate (ADC) 3A4-PL1601, for researchers, scientists, and drug development professionals. It details the mechanism of action, preclinical data, and experimental protocols associated with this novel therapeutic agent.

Introduction to this compound and 3A4-PL1601

This compound is a linker-payload combination that includes the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199.[1][2] It is a critical component of the ADC 3A4-PL1601, which is designed for targeted cancer therapy.[1] 3A4-PL1601 is comprised of a humanized IgG1 antibody, 3A4, that targets the Kidney-associated antigen 1 (KAAG1).[1][2] This ADC utilizes GlycoConnect™ technology for site-specific conjugation of the antibody to this compound, which also contains a HydraSpace™ valine-alanine cleavable linker.[1][2] The resulting ADC has a drug-to-antibody ratio (DAR) of approximately 2.[1]

Target Profile: Kidney-Associated Antigen 1 (KAAG1)

KAAG1 is a tumor-associated antigen expressed in a high percentage of ovarian tumors, triple-negative breast cancers (TNBCs), and castration-resistant prostate cancer, with restricted expression in normal tissues.[1] This expression profile makes KAAG1 an attractive target for ADC-based therapies.[1] Upon binding to KAAG1 on the surface of cancer cells, 3A4-PL1601 is rapidly internalized and co-localizes with lysosomal-associated membrane protein 1 (LAMP-1), a lysosomal marker.[2] This facilitates the transport of the ADC to the cellular compartment where the cytotoxic payload is released.[2]

Mechanism of Action

The therapeutic effect of 3A4-PL1601 is driven by the targeted delivery of the PBD dimer cytotoxin SG3199 to KAAG1-expressing cancer cells.

Once internalized, the valine-alanine linker is cleaved within the lysosome, releasing the SG3199 payload.[2] SG3199 then travels to the nucleus and binds to the minor groove of DNA, causing DNA damage, cell cycle arrest, and ultimately leading to apoptosis of the cancer cell.[2]

Preclinical Data

In Vitro Cytotoxicity

3A4-PL1601 has demonstrated potent and highly targeted in vitro cytotoxicity in a panel of KAAG1-expressing solid cancer cell lines.[1] Its activity was significantly reduced in a KAAG1-negative cell line, highlighting its specificity.[1]

Table 1: In Vitro Cytotoxicity of 3A4-PL1601

| Cell Line | Cancer Type | KAAG1 Expression | IC50 (ng/mL) |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Positive | Data not available |

| SN12C | Renal Cancer | Positive | Data not available |

| Negative Control | - | Negative | Reduced Activity |

Note: Specific IC50 values are not publicly available in the provided search results.

In Vivo Efficacy

Single, low doses of 3A4-PL1601 have shown potent and durable anti-tumor efficacy in breast and renal cancer-derived xenograft models.[1] In a human renal cell carcinoma-derived SN12C xenograft model, 3A4-PL1601 demonstrated potent and dose-dependent anti-tumor activity at single doses of 0.3, 0.6, and 1 mg/kg.[2]

Table 2: In Vivo Efficacy of 3A4-PL1601 in SN12C Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |

|---|---|---|

| 3A4-PL1601 | 0.3 | Dose-dependent |

| 3A4-PL1601 | 0.6 | Dose-dependent |

| 3A4-PL1601 | 1.0 | Dose-dependent |

| Isotype Control ADC | - | No significant effect |

Note: Specific tumor growth inhibition percentages are not publicly available in the provided search results.

Pharmacokinetics and Tolerability

Pharmacokinetic (PK) studies were conducted in rats and cynomolgus monkeys.[1]

Table 3: Pharmacokinetic Parameters of 3A4-PL1601

| Species | Cross-reactivity | Dose (mg/kg) | Half-life (t1/2) | Maximum Tolerated Dose (MTD) (mg/kg) |

|---|---|---|---|---|

| Rat | Non-cross-reactive | 1 | ~8 days | 1 |

| Cynomolgus Monkey | Cross-reactive | 0.8 | ~6 days | 0.8 |

The ADC demonstrated a favorable pharmacokinetic profile in both species.[1]

Experimental Protocols

Cell Binding Experiments

Standard flow cytometry was used for antibody titration cell binding experiments.[1]

In Vitro Cytotoxicity Assay

The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to determine the cytotoxicity of 3A4-PL1601 and an isotype-control ADC.[1] This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

In Vivo Xenograft Studies

-

Animal Models: Athymic nude mice were used for the MDA-MB-231 xenograft model, and CB.17 SCID mice were used for the SN12C xenograft model.[1]

-

Treatment Administration: 3A4-PL1601 was administered intravenously (i.v.) as a single dose.[1]

-

Comparison: The activity of 3A4-PL1601 was compared to that of an isotype control PBD-ADC.[1]

Pharmacokinetic Analysis

-

Animal Models: Male Sprague-Dawley Crl:CD(SD) rats and Mauritian cynomolgus monkeys were used.[1]

-

Dosing: A single dose of 1 mg/kg was administered to rats, and 0.8 mg/kg was administered to cynomolgus monkeys.[1]

-

Sample Collection: Serum samples were collected at various time points.[1]

-

Analysis: A non-compartmental PK analysis (NCA) was performed to determine PK parameters.[1]

Conclusion

This compound, as the cytotoxic component of the ADC 3A4-PL1601, plays a crucial role in the targeted killing of KAAG1-expressing cancer cells. The preclinical data for 3A4-PL1601 demonstrates a potent and specific anti-tumor activity with a favorable pharmacokinetic profile. These findings support the potential of 3A4-PL1601 as a promising therapeutic strategy for patients with advanced solid tumors that express KAAG1, such as platinum-resistant ovarian cancer and triple-negative breast cancer.[2] Further clinical development is warranted to evaluate its safety and efficacy in human patients.

References

Navigating the Ambiguity of PL1601: A Tale of Two Molecules

The designation "PL1601" presents an ambiguity in the landscape of pharmaceutical development, referring to two distinct therapeutic candidates: Palopegteriparatide (TransCon PTH) , a long-acting parathyroid hormone analog for hypoparathyroidism, and 3A4-PL1601 , an antibody-drug conjugate targeting cancers that express Kidney-associated antigen 1 (KAAG1). This guide provides an in-depth technical overview of the discovery and development of both entities, tailored for researchers, scientists, and drug development professionals.

Part 1: Palopegteriparatide (TransCon PTH) - A Sustained-Release Hormone Replacement Therapy

Discovery and Development:

Palopegteriparatide, developed by Ascendis Pharma under the brand name YORVIPATH®, is a prodrug of parathyroid hormone (PTH)(1-34). It was designed to address the challenges of conventional therapy for hypoparathyroidism, which often involves calcium and active vitamin D supplementation and does not restore normal PTH physiology.[1] The core innovation of Palopegteriparatide lies in its proprietary TransCon (Transient Conjugation) technology. This technology involves the transient conjugation of PTH(1-34) to a methoxy polyethylene glycol (mPEG) carrier via a linker that cleaves under physiological conditions, allowing for a sustained release of the active hormone.[1][2] This design aims to mimic the natural, continuous levels of PTH in the body.[3]

The development of Palopegteriparatide has been supported by extensive clinical trials, including the Phase 2 PaTH Forward and the Phase 3 PaTHway trials.[1] These studies have demonstrated the efficacy and safety of Palopegteriparatide in adults with chronic hypoparathyroidism.[4][5][6] The drug has received marketing authorization in the European Union and approval from the U.S. Food and Drug Administration (FDA).[7][8][9]

Mechanism of Action:

Palopegteriparatide functions as a PTH replacement therapy. Upon administration, the TransCon linker undergoes autocleavage, releasing PTH(1-34) in a sustained manner.[2] The released PTH(1-34) and its active metabolite, PTH(1-33), bind to and activate the parathyroid hormone 1 receptor (PTH1R), which is highly expressed in tissues such as bone and kidneys.[2][10] This interaction triggers a cascade of intracellular signaling events, most notably the activation of the cyclic adenosine monophosphate (cAMP) pathway and subsequent activation of protein kinase A (PKA).[11]

The activation of PTH1R by Palopegteriparatide leads to several physiological effects that help to normalize calcium and phosphate homeostasis:

-

Bone: It stimulates bone turnover, leading to the mobilization of calcium and phosphate from the bone.[12]

-

Kidney: It promotes the reabsorption of calcium and the excretion of phosphate in the renal tubules.[12]

-

Intestine: It indirectly increases the intestinal absorption of calcium and phosphate by facilitating the synthesis of active vitamin D.[12]

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of Palopegteriparatide

| Parameter | Value | Reference |

| Peak Plasma Time (Tmax) | 4 hours | [13] |

| Apparent Half-life (t½) | ~60 hours | [10] |

| Volume of Distribution (Vd) | 4.8 L | [13] |

| Clearance | 0.58 L/day | [13] |

Table 2: Efficacy Data from the Phase 3 PaTHway Trial (Week 156)

| Endpoint | Result | Reference |

| Patients with Normal Albumin-Adjusted Serum Calcium Levels | 88% | |

| Patients Independent from Conventional Therapy | 96% | [5] |

| Mean Increase in eGFR (all participants) | 8.76 mL/min/1.73 m² | |

| Mean Increase in eGFR (baseline eGFR < 60) | 13.98 mL/min/1.73 m² |

Experimental Protocols

Phase 3 PaTHway Clinical Trial Protocol:

The PaTHway trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Palopegteriparatide in adults with chronic hypoparathyroidism.

-

Study Design: The trial consisted of a 26-week double-blind, placebo-controlled period, followed by an open-label extension.[3] Participants were randomized in a 3:1 ratio to receive either once-daily Palopegteriparatide or a placebo, in addition to their conventional therapy.[14]

-

Participant Population: The study enrolled 82 adults with chronic hypoparathyroidism.

-

Intervention: The investigational drug and conventional therapy were titrated based on a predefined dosing algorithm guided by serum calcium levels.[14]

-

Primary Endpoint: The primary efficacy endpoint was a composite measure at week 26, defined as the proportion of participants achieving normal albumin-adjusted serum calcium levels (8.3–10.6 mg/dL) while being independent of conventional therapy (no active vitamin D and ≤600 mg/day of calcium).[14]

-

Key Assessments: Renal function was assessed by the estimated glomerular filtration rate (eGFR). Safety was monitored through the recording of treatment-emergent adverse events (TEAEs) and 24-hour urine calcium measurements. Patient-reported outcomes were measured using the Hypoparathyroidism Patient Experience Scale (HPES).

Visualizations

Caption: Signaling pathway of Palopegteriparatide via the PTH1R.

Part 2: 3A4-PL1601 - An Antibody-Drug Conjugate for Cancer Therapy

Discovery and Development:

3A4-PL1601 is an antibody-drug conjugate (ADC) designed for the treatment of cancers that express Kidney-associated antigen 1 (KAAG1).[15] KAAG1 is a tumor-associated antigen with restricted expression in normal tissues, making it an attractive target for targeted cancer therapy.[15] 3A4-PL1601 is composed of three key components:

-

3A4: A humanized IgG1 antibody that specifically targets human KAAG1.[15]

-

This compound: The cytotoxic payload, which includes the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199.[15]

-

Linker: A valine-alanine cleavable linker that connects the antibody to the payload, utilizing Glycoconnect™ and Hydraspace™ technology.[15]

The drug-to-antibody ratio (DAR) of 3A4-PL1601 is approximately 2.[15] Preclinical studies have been conducted to characterize its in vitro and in vivo anti-tumor activity, as well as its pharmacokinetic profile and tolerability in animal models.[15]

Mechanism of Action:

The mechanism of action of 3A4-PL1601 is based on the targeted delivery of a potent cytotoxic agent to cancer cells expressing KAAG1.

-

Binding: The 3A4 antibody component of the ADC binds to the KAAG1 antigen on the surface of tumor cells.

-

Internalization: Following binding, the ADC-antigen complex is internalized into the cancer cell.

-

Payload Release: Inside the cell, the cleavable linker is processed, releasing the PBD dimer cytotoxin, SG3199.

-

Cytotoxicity: The released SG3199 binds to the minor groove of DNA, causing DNA damage and ultimately leading to cell death.

Quantitative Data Summary

Table 3: Preclinical Pharmacokinetic and Tolerability Data for 3A4-PL1601

| Species | Maximum Tolerated Dose (MTD) | Half-life (t½) | Reference |

| Rat (non cross-reactive) | 1 mg/kg | ~8 days | [15] |

| Cynomolgus Monkey (cross-reactive) | 0.8 mg/kg | ~6 days | [15] |

Experimental Protocols

In Vitro Cytotoxicity Assay:

The in vitro cytotoxicity of 3A4-PL1601 was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[15]

-

Cell Lines: A panel of human cancer cell lines with varying levels of KAAG1 expression were used.

-

Treatment: Cells were treated with serial dilutions of 3A4-PL1601 or an isotype-control ADC.

-

Assay Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. The data is used to determine the concentration of the ADC that causes a 50% reduction in cell viability (IC50).

In Vivo Xenograft Studies:

The anti-tumor efficacy of 3A4-PL1601 was evaluated in mouse xenograft models.[15]

-

Animal Models: Athymic nude mice bearing MDA-MB-231 (breast cancer) xenografts and CB.17 SCID mice with SN12C (renal cancer) xenografts were used.[15]

-

Treatment: 3A4-PL1601 was administered as a single intravenous (i.v.) dose.[15]

-

Control Groups: An isotype control PBD-ADC was used as a comparator.[15]

-

Efficacy Endpoint: Tumor growth inhibition was the primary measure of efficacy.

Visualizations

Caption: General workflow of 3A4-PL1601 mechanism of action.

References

- 1. FDA Approves Palopegteriparatide for Hypoparathyroidism | Biopharma PEG [biochempeg.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. hcplive.com [hcplive.com]

- 5. medjournal360.com [medjournal360.com]

- 6. Palopegteriparatide Treatment Improves Renal Function in Adults with Chronic Hypoparathyroidism: 1-Year Results from the Phase 3 PaTHway Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palopegteriparatide - Wikipedia [en.wikipedia.org]

- 8. FDA Approves YORVIPATH (Palopegteriparatide) as the First and Only Treatment for Hypoparathyroidism in Adults - Pharma Journalist [pharmajournalist.com]

- 9. FDA Approves YORVIPATH® (Palopegteriparatide) as the First and Only Treatment for Hypoparathyroidism in Adults | Ascendis Pharma [investors.ascendispharma.com]

- 10. drugs.com [drugs.com]

- 11. What is the mechanism of Palopegteriparatide? [synapse.patsnap.com]

- 12. academic.oup.com [academic.oup.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Efficacy and Safety of Parathyroid Hormone Replacement With TransCon PTH in Hypoparathyroidism: 26‐Week Results From the Phase 3 PaTHway Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. adctmedical.com [adctmedical.com]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assay Using 3A4-PL1601 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology for screening compounds that may inhibit cell growth or induce cell death. The choice of assay depends on the specific cellular function being investigated. This document provides a detailed protocol for assessing the cytotoxicity of compounds using the hypothetical 3A4-PL1601 cell line, which is presumed to express the cytochrome P450 3A4 (CYP3A4) enzyme. This feature is particularly relevant for evaluating the cytotoxicity of compounds that may be metabolized by CYP3A4, leading to the formation of more or less toxic metabolites.[1] The protocol described here is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2]

The MTT assay is a colorimetric method that quantifies the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4] This assay is a simple, cost-effective, and quantitative method for evaluating the cytotoxic effects of drugs and other chemical compounds.[2]

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for the interpretation and comparison of results. The following table provides an illustrative example of how to present cytotoxicity data obtained from the MTT assay with the 3A4-PL1601 cell line.

| Cell Line | Assay | Endpoint | Incubation Time (h) | Test Compound | IC₅₀ (µM) | Max. Inhibition (%) |

| 3A4-PL1601 | MTT | Viability | 48 | Compound A | 15.2 | 95.8 |

| Parental PL1601 | MTT | Viability | 48 | Compound A | 85.7 | 60.3 |

| 3A4-PL1601 | MTT | Viability | 48 | Compound B | > 100 | 10.5 |

| Parental this compound | MTT | Viability | 48 | Compound B | > 100 | 12.1 |

| 3A4-PL1601 | MTT | Viability | 48 | Ketoconazole | 25.4 | 88.2 |

Experimental Protocols

This section provides a detailed methodology for the in vitro cytotoxicity assay using the 3A4-PL1601 cell line.

Materials

-

3A4-PL1601 cells and the corresponding parental this compound cell line (lacking CYP3A4 expression)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

-

Test compounds and a positive control (e.g., a known cytotoxic agent)

-

Vehicle control (e.g., DMSO)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture 3A4-PL1601 and parental this compound cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Include wells with medium only to serve as a background control.[5]

-

-

Cell Culture:

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.

-

Carefully remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Include vehicle-only controls (cells treated with the same concentration of vehicle as the test compounds) and untreated controls (cells in medium only).[5]

-

-

Incubation:

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[5]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism of CYP3A4-mediated metabolic activation of a pro-drug into a cytotoxic compound.

Caption: CYP3A4-mediated bioactivation of a pro-drug.

References

- 1. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

Application Notes & Protocols: Xenograft Model Studies with 3A4-PL1601

Introduction

3A4-PL1601 is a novel, investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It is composed of three key components:

-

Antibody: 3A4, a humanized IgG1 antibody that specifically targets Kidney-Associated Antigen 1 (KAAG1).[1][3]

-

Payload: SG3199, a highly potent pyrrolobenzodiazepine (PBD) dimer cytotoxin.[1][3]

-

Linker: A stable, enzyme-cleavable valine-alanine linker that connects the antibody to the payload.[1][2][3]

KAAG1 is a tumor-associated antigen with high expression in a variety of malignancies, including triple-negative breast cancer (TNBC), renal, ovarian, and castration-resistant prostate cancers, while having restricted expression in healthy tissues.[1] This expression profile makes it an ideal target for ADC-based therapies. The 3A4-PL1601 ADC binds to KAAG1 on the cancer cell surface, is internalized, and trafficked to the lysosome where the linker is cleaved, releasing the cytotoxic PBD payload to induce cell death.[2][3]

These application notes provide detailed protocols for conducting preclinical in vivo xenograft studies to evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of 3A4-PL1601.

Mechanism of Action of 3A4-PL1601

The following diagram illustrates the targeted delivery and mechanism of action of 3A4-PL1601.

References

Techniques for Analyzing the Drug-to-Antibody Ratio of PL1601: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. PL1601 is the drug component of the ADC 3A4-PL1601, which targets the kidney-associated antigen 1 (KAAG1).[1][2][3][4] This ADC is composed of the humanized IgG1 antibody 3A4, site-specifically conjugated to this compound, which includes the pyrrolobenzodiazepine (PBD) dimer cytotoxin SG3199.[1][2][3][4] The reported DAR for this site-specifically conjugated ADC is approximately 2.[1] Accurate and precise determination of the DAR is essential for ensuring lot-to-lot consistency, understanding structure-activity relationships, and supporting regulatory filings.

These application notes provide detailed protocols for the primary analytical techniques used to characterize the DAR of ADCs like 3A4-PL1601, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Overview of DAR Analysis Techniques

A variety of analytical methods are employed to measure the average DAR and the distribution of different drug-loaded species. The choice of technique depends on the specific characteristics of the ADC, including the conjugation chemistry and the properties of the linker and payload.

| Technique | Principle | Information Provided | Advantages | Limitations |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[5][6][7][8][9] Drug conjugation increases the hydrophobicity of the antibody. | Average DAR, drug load distribution (e.g., DAR0, DAR2, DAR4 species), and percentage of unconjugated antibody.[5][10] | Analysis of intact, native ADC structure.[6][9] Standard method for cysteine-conjugated ADCs.[10] | High salt concentrations in mobile phases can be incompatible with MS.[7] May offer lower resolution for more homogeneous, less hydrophobic ADCs.[11] |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions (low pH, organic solvents).[10][12][13] Can be used for intact or reduced ADCs. | Average DAR, drug load distribution of light and heavy chains (after reduction).[5][12] | High resolution, especially for less hydrophobic species.[11] Compatible with MS detection.[11] | Denaturing conditions disrupt the native ADC structure.[7][10] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise mass of the ADC species. Can be coupled with LC (LC-MS). | Exact mass of different DAR species, average DAR, and confirmation of conjugation sites.[14] Can identify post-translational modifications. | High accuracy and specificity. Provides detailed molecular information.[15] Can analyze complex mixtures. | Can be complex to implement. Requires specialized instrumentation. |

| UV-Vis Spectroscopy | Determines the average DAR based on the differential absorbance of the antibody and the drug at specific wavelengths.[16][17][][19] | Average DAR only. | Simple, rapid, and convenient.[16][17][][19] | Does not provide information on the distribution of drug-loaded species.[15] Requires accurate extinction coefficients for both antibody and drug.[16] |

Experimental Workflows and Logical Relationships

The determination of DAR is a multi-step process that often involves orthogonal methods for confirmation.

Caption: General workflow for ADC DAR analysis.

Detailed Experimental Protocols

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol is designed to separate intact ADC species based on their hydrophobicity.

1. Materials and Reagents:

-

3A4-PL1601 ADC sample

-

HIC Column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

HPLC system with UV detector[20]

2. Sample Preparation:

-

Dilute the 3A4-PL1601 ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

Filter the sample through a 0.22 µm filter before injection.

3. HPLC Method:

-

Column Temperature: 25°C

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 20 µL

-

Gradient:

Time (min) % Mobile Phase B 0.0 0 20.0 100 25.0 100 25.1 0 | 30.0 | 0 |

4. Data Analysis:

-

Integrate the peak areas for each resolved species (e.g., DAR0, DAR2, DAR4).

-

Calculate the relative percentage of each species.

-

The weighted average DAR is calculated using the following formula: DAR_avg = Σ (%Area_i * DAR_i) / Σ (%Area_i) where %Area_i is the peak area percentage of species i and DAR_i is its corresponding drug load.

Caption: HIC-HPLC workflow for DAR determination.

Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC

This method analyzes the light and heavy chains separately after reduction of interchain disulfide bonds.

1. Materials and Reagents:

-

3A4-PL1601 ADC sample

-

Dithiothreitol (DTT)

-

RP-HPLC Column (e.g., YMC-Triart Bio C4)[11]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

HPLC system with UV detector

2. Sample Preparation (Reduction):

-

To 50 µg of ADC sample (at 1 mg/mL), add DTT stock solution to a final concentration of 50 mM.[21]

-

Incubate the mixture at 37°C for 30 minutes to ensure complete reduction.[21]

-

Cool the sample to room temperature before injection.

3. HPLC Method:

-

Column Temperature: 70-80°C

-

Flow Rate: 0.5 mL/min[13]

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase B 0.0 25 20.0 55 22.0 90 24.0 90 24.1 25 | 30.0 | 25 |

4. Data Analysis:

-

Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-D1), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D1).

-

Calculate the weighted average DAR using the peak areas of the light and heavy chain species.[5]

Protocol 3: DAR Analysis by LC-MS

This protocol provides accurate mass measurement of the intact ADC species.

1. Materials and Reagents:

-

3A4-PL1601 ADC sample

-

LC-MS grade solvents

-

Reversed-phase column suitable for intact proteins (e.g., Agilent PLRP-S)[14]

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[14][22]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Sample Preparation (Optional Deglycosylation):

-

For simplified spectra, the ADC can be deglycosylated using PNGase F.[23]

-

Incubate 100 µg of ADC with PNGase F overnight at 37°C.[23]

-

Dilute the sample to 0.2 mg/mL with Mobile Phase A before analysis.

3. LC-MS Method:

-

Column Temperature: 80°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A shallow gradient from ~25% to 45% Mobile Phase B over 15-20 minutes is typical.

-

MS Settings:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: 1000-5000 m/z

-

Data Acquisition: Acquire data over the intact ADC elution profile.

-

4. Data Analysis:

-

The raw mass spectrum, which shows a distribution of charge states, is deconvoluted using appropriate software (e.g., Agilent MassHunter BioConfirm, Biologics Explorer) to obtain the zero-charge mass of each ADC species.[22][23]

-

The average DAR is calculated from the relative abundance of each identified mass, corresponding to the different DAR species.[14]

Caption: LC-MS workflow for accurate mass-based DAR analysis.

Conclusion

The characterization of the drug-to-antibody ratio is a fundamental requirement in the development of ADCs like 3A4-PL1601. Hydrophobic Interaction Chromatography remains a gold standard for analyzing the native conjugate, providing crucial information on drug load distribution.[6][10] Reversed-Phase HPLC offers an orthogonal, high-resolution method, particularly useful for reduced samples.[5][11] Finally, LC-MS provides the highest level of detail, confirming the identity of each species through accurate mass measurement and is indispensable for comprehensive characterization.[14] The use of at least two of these methods is highly recommended to ensure a robust and reliable assessment of the DAR for this compound-based ADCs.

References

- 1. adctmedical.com [adctmedical.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. adcreview.com [adcreview.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmiweb.com [pharmiweb.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 20. agilent.com [agilent.com]

- 21. perlan.com.pl [perlan.com.pl]

- 22. hpst.cz [hpst.cz]

- 23. sciex.com [sciex.com]

Application Notes and Protocols for PL1601 Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed, step-by-step guide for the site-specific conjugation of the cytotoxic payload PL1601 to monoclonal antibodies. This compound is a potent anticancer agent comprising a pyrrolobenzodiazepine (PBD) dimer cytotoxin (SG3199), a valine-alanine cleavable linker, and a polar spacer (HydraSpace™). The conjugation strategy outlined here is based on the principles of glycan remodeling, a chemoenzymatic method that ensures a homogenous drug-to-antibody ratio (DAR) and preserves the structural and functional integrity of the antibody. This approach is analogous to proprietary technologies like GlycoConnect™, which is used for the clinical-stage ADC 3A4-PL1601.

This document offers comprehensive protocols for antibody preparation, enzymatic modification, payload conjugation, and the subsequent characterization of the resulting antibody-drug conjugate (ADC).

I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development and characterization of site-specific ADCs generated via glycan remodeling.

Table 1: Conjugation Efficiency and Yield

| Parameter | Typical Value | Method of Analysis |

| Enzymatic Glycan Remodeling Efficiency | > 95% | LC-MS Analysis of Heavy Chain |

| Azide Installation Efficiency | > 95% | LC-MS Analysis of Heavy Chain |

| Click Chemistry Conjugation Efficiency | > 98% | HIC-HPLC, RP-HPLC |

| Overall ADC Yield (from starting antibody) | 70 - 85% | UV-Vis Spectroscopy (A280) |

| Final Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 (for DAR=2) | HIC-HPLC, LC-MS |

Table 2: ADC Stability and Aggregation

| Parameter | Condition | Result | Method of Analysis |